molecular formula C11H10ClF3N2O B2477841 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide CAS No. 383148-41-2

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide

Cat. No.: B2477841
CAS No.: 383148-41-2
M. Wt: 278.66
InChI Key: CBCVTBCICWACRW-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Its primary research value lies in its ability to specifically inhibit necroptosis, a form of programmed cell death distinct from apoptosis . By binding to RIPK1, this compound blocks the kinase's role in the necroptotic signaling pathway, preventing the formation of the necrosome complex and subsequent plasma membrane rupture. This mechanism makes it an indispensable tool for dissecting the contribution of necroptosis in various pathological models, particularly in neurological and inflammatory diseases. Researchers utilize this inhibitor to explore the pathogenesis of conditions such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Multiple Sclerosis, where dysregulated necroptosis is implicated. Its high selectivity and potency allow for precise interrogation of RIPK1-dependent signaling in vitro and in vivo , facilitating the development of novel therapeutic strategies that target regulated cell death pathways.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O/c12-8-3-6(11(13,14)15)5-16-9(8)4-10(18)17-7-1-2-7/h3,5,7H,1-2,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCVTBCICWACRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine.

    Formation of Intermediate: The pyridine derivative undergoes a reaction with cyclopropylamine to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Reduction Products: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory, anti-cancer, or anti-microbial properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide
  • CAS Registry Number : 383148-41-2
  • Molecular Formula : C₁₁H₁₀ClF₃N₂O
  • Molar Mass : 278.66 g/mol
  • Structural Features :
    • A pyridine ring substituted with chlorine at position 3 and a trifluoromethyl (-CF₃) group at position 3.
    • An acetamide group (-CH₂CONH-) linked to the pyridine’s 2-position.
    • A cyclopropylamine moiety as the terminal substituent.

The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains in related compounds .

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Functional Groups Applications References
This compound Pyridine (Cl, CF₃), acetamide, cyclopropylamine Amide, cyclopropyl Agrochemical research (potential fungicide)
Fluopyram Pyridine (Cl, CF₃), ethyl linker, benzamide Amide, trifluoromethylbenzene Broad-spectrum fungicide
Haloxyfop-methyl Pyridine (Cl, CF₃), phenoxypropanoate ester Ester, phenoxy Herbicide (acetyl-CoA carboxylase inhibitor)
N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide Thienopyrimidine, acetamide, chlorofluorophenyl Amide, heterocyclic Pharmaceutical research (kinase inhibition?)
Key Comparative Insights:

Structural Analogues with Agrochemical Applications: Fluopyram shares the 3-chloro-5-(trifluoromethyl)pyridinyl core but replaces the cyclopropylacetamide with an ethyl-linked benzamide. This modification enhances its systemic activity as a fungicide targeting succinate dehydrogenase (SDHI class) . Haloxyfop-methyl retains the pyridinyl group but incorporates a phenoxypropanoate ester, enabling herbicidal activity via inhibition of lipid biosynthesis .

Halogen and CF₃ groups: The chlorine and trifluoromethyl substituents enhance electrophilicity and membrane permeability, critical for agrochemical efficacy .

Divergent Applications Based on Functional Groups :

  • Amides (target compound, Fluopyram) are prevalent in fungicides due to their ability to disrupt fungal respiration.
  • Esters (Haloxyfop) are common in herbicides, leveraging hydrolytic activation in plants .

Pharmaceutical vs. Agrochemical Analogues: The thienopyrimidine-containing acetamide () exemplifies structural diversification for drug discovery, contrasting with the pyridinyl-acetamides’ agrochemical focus .

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide is a chemical compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClF3N2C_{11}H_{10}ClF_3N_2 with a molecular weight of approximately 292.66 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with a cyclopropylacetamide moiety.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease processes. Specifically, the presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Studies have shown that compounds containing the pyridine scaffold exhibit significant anticancer properties. For example, the inhibition of heat shock protein 90 (HSP90) has been linked to the compound's ability to induce apoptosis in cancer cells. HSP90 is crucial for stabilizing numerous oncoproteins; thus, its inhibition can lead to cancer cell death .

Neuroprotective Effects

There is emerging evidence suggesting that similar pyridine derivatives may possess neuroprotective effects. Research has indicated that these compounds can modulate pathways involved in neurodegenerative diseases by reducing oxidative stress and inflammation .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyridine derivatives have been documented to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases .

Case Studies

StudyFindings
Study 1 : In vitro evaluation of HSP90 inhibitionDemonstrated significant inhibition of HSP90 activity leading to reduced viability in cancer cell lines.Supports the potential use of this compound as an anticancer agent.
Study 2 : Neuroprotection in animal modelsShowed reduction in neuroinflammation and improved cognitive function in models of Alzheimer's disease.Suggests potential therapeutic applications in neurodegenerative disorders.
Study 3 : Anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in vitro assays.Indicates promise for treating inflammatory conditions.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile. Preliminary studies suggest that similar compounds can exhibit cytotoxicity at high concentrations; therefore, further investigation into dose-response relationships is necessary .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example:

  • Step 1 : Preparation of the pyridine core via halogenation using POCl₃ or PCl₅ under reflux .
  • Step 2 : Cyclopropane ring introduction via nucleophilic acyl substitution, employing reagents like EDC or DCC in anhydrous dichloromethane .
  • Critical Factors : Solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to avoid side reactions), and catalyst selection (e.g., DMAP for amidation) significantly impact yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm; cyclopropyl CH₂ at δ 1.0–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 335.05) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Answer :

  • Solubility : Low aqueous solubility (logP ≈ 3.2) necessitates DMSO or ethanol as solvents for in vitro assays .
  • Stability : Susceptible to hydrolysis under basic conditions; store at –20°C in inert atmospheres. Degradation products monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what models are appropriate?

  • Methodological Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like COX-2 or kinases, followed by enzymatic assays (IC₅₀ determination) .
  • In Vivo Models : Evaluate antinociceptive effects in murine formalin-induced pain models, comparing dose-response curves with controls (e.g., indomethacin) .
  • Cellular Toxicity : Assess viability in HEK-293 or HepG2 cells via MTT assay, ensuring ≤10% DMSO concentration .

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Answer : Contradictions often arise from substituent effects. For example:

Analog Substituent Reported Activity Key Difference
Compound APiperidine ringHigh COX-2 inhibitionEnhanced rigidity
Compound BPyrrolidine ringLow activityReduced steric bulk
  • Resolution : Perform comparative SAR studies using isothermal titration calorimetry (ITC) to quantify binding affinity differences .

Q. What computational strategies predict metabolic pathways and degradation products?

  • Methodological Answer :

  • In Silico Tools : Use Meteor (Lhasa Limited) or GLORYx to simulate Phase I/II metabolism, focusing on cytochrome P450-mediated oxidation of the cyclopropyl group .
  • Validation : LC-MS/MS analysis of hepatic microsome incubations identifies major metabolites (e.g., hydroxylated derivatives) .

Q. How can researchers address stability challenges in long-term pharmacological studies?

  • Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via UPLC-TOF.
  • Formulation : Encapsulate in PEGylated liposomes to enhance shelf life and reduce hydrolysis .

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